molecular formula C18H16O2 B12790569 6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene CAS No. 91548-48-0

6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene

Cat. No.: B12790569
CAS No.: 91548-48-0
M. Wt: 264.3 g/mol
InChI Key: IKZQQMRJOBQRKS-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[320]hept-3-ene is a bicyclic compound featuring a unique structure that includes both phenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene typically involves a series of cycloaddition reactions. One common method involves the Diels-Alder reaction between a diene and a dienophile, followed by further functionalization to introduce the phenyl and methylphenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cycloaddition reactions. The separation and purification of the final product are typically achieved through techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl and methylphenyl rings .

Scientific Research Applications

6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene is unique due to the presence of both phenyl and methylphenyl groups, which confer distinct chemical and physical properties.

Biological Activity

6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene, with the CAS number 91548-48-0, is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H16O2, with a molecular weight of approximately 264.318 g/mol. The compound features a dioxabicyclo structure that contributes to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC18H16O2
Molecular Weight264.318 g/mol
Density1.181 g/cm³
Boiling Point385 °C

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, a study focusing on related bicyclic compounds demonstrated significant inhibition against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound may possess cytotoxic effects against cancer cell lines. A notable investigation assessed the compound's ability to induce apoptosis in human cancer cells, revealing that it could trigger cell death pathways effectively at certain concentrations .

Case Study Example:
A specific study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated an IC50 value of approximately 25 µM, highlighting its potential as a lead compound for further anticancer drug development .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings suggest that it may interact with specific molecular targets involved in cell signaling pathways related to apoptosis and inflammation .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the phenyl groups or the dioxabicyclo framework can significantly influence its potency and selectivity. Research indicates that substituents on the aromatic rings can enhance binding affinity to target proteins or receptors involved in disease processes .

Properties

CAS No.

91548-48-0

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

6-(4-methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene

InChI

InChI=1S/C18H16O2/c1-13-7-9-15(10-8-13)18(14-5-3-2-4-6-14)16-11-12-19-17(16)20-18/h2-12,16-17H,1H3

InChI Key

IKZQQMRJOBQRKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(C3C=COC3O2)C4=CC=CC=C4

Origin of Product

United States

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